Cas no 6179-30-2 (Benzo[b]thiophene,6-(bromomethyl)-)
Benzo[b]thiophene,6-(bromomethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene,6-(bromomethyl)-
- N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
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- Inchi: 1S/C9H7BrS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2
- InChI Key: ATPXAKUIRSDXDH-UHFFFAOYSA-N
- SMILES: BrCC1C=CC2C=CSC=2C=1
Computed Properties
- Exact Mass: 353.01988
- Monoisotopic Mass: 225.94518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 54.88
Benzo[b]thiophene,6-(bromomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522907-1g |
6-(Bromomethyl)benzo[b]thiophene |
6179-30-2 | 97% | 1g |
$697 | 2023-02-02 | |
| Alichem | A169005677-5g |
6-(Bromomethyl)benzo[b]thiophene |
6179-30-2 | 97% | 5g |
$1989.90 | 2023-09-01 | |
| Alichem | A169005677-10g |
6-(Bromomethyl)benzo[b]thiophene |
6179-30-2 | 97% | 10g |
$2787.20 | 2023-09-01 | |
| Alichem | A169005677-25g |
6-(Bromomethyl)benzo[b]thiophene |
6179-30-2 | 97% | 25g |
$4643.10 | 2023-09-01 | |
| Ambeed | A754972-1g |
6-(Bromomethyl)benzo[b]thiophene |
6179-30-2 | 97% | 1g |
$711.0 | 2025-04-18 | |
| Crysdot LLC | CD11090851-1g |
6-(Bromomethyl)benzo[b]thiophene |
6179-30-2 | 97% | 1g |
$668 | 2024-07-18 |
Benzo[b]thiophene,6-(bromomethyl)- Suppliers
Benzo[b]thiophene,6-(bromomethyl)- Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Benzo[b]thiophene,6-(bromomethyl)-
Benzo[b]thiophene, 6-(bromomethyl)- (CAS No. 6179-30-2)
The compound Benzo[b]thiophene, 6-(bromomethyl)- (CAS No. 6179-30-2) is a heterocyclic aromatic compound with a unique structure that combines a benzo[b]thiophene framework with a bromomethyl substituent at the 6-position. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, properties, and recent advancements in research related to this compound.
Benzo[b]thiophene is a fused bicyclic structure consisting of a benzene ring and a thiophene ring. The thiophene moiety introduces sulfur into the aromatic system, which significantly influences the electronic properties of the compound. The substitution of a bromomethyl group (-CH₂Br) at the 6-position further enhances its reactivity and functionalization potential. This makes Benzo[b]thiophene, 6-(bromomethyl)- an ideal candidate for various chemical transformations and applications.
Recent studies have highlighted the importance of benzothiophene derivatives in the development of advanced materials. For instance, researchers have explored the use of these compounds in organic electronics due to their excellent charge transport properties. The bromomethyl group in Benzo[b]thiophene, 6-(bromomethyl)- serves as a reactive site for further functionalization, enabling the incorporation of additional functional groups to tailor electronic properties for specific applications.
The synthesis of Benzo[b]thiophene, 6-(bromomethyl)- typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach is the Friedel-Crafts alkylation reaction, where bromomethane is introduced onto the benzo[b]thiophene framework under acidic conditions. This method has been optimized in recent years to improve yield and selectivity, making it more accessible for large-scale production.
In terms of physical properties, Benzo[b]thiophene, 6-(bromomethyl)- exhibits a high melting point due to its rigid aromatic structure and intermolecular hydrogen bonding interactions. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for solution-based chemical reactions and material processing techniques like spin-coating and inkjet printing.
One of the most promising applications of Benzo[b]thiophene, 6-(bromomethyl)- is in the field of optoelectronics. Researchers have demonstrated that this compound can be used as an active layer material in organic photovoltaic (OPV) devices. The bromomethyl group enhances the absorption properties of the material by extending its conjugation length, leading to improved light-harvesting efficiency.
Moreover, benzothiophene derivatives have shown potential in drug discovery due to their ability to interact with biological targets such as enzymes and receptors. The bromomethyl group in Benzo[b]thiophene, 6-(bromomethyl)- can be utilized for bioconjugation reactions, enabling the development of targeted drug delivery systems.
In conclusion, Benzo[b]thiophene, 6-(bromomethyl)- (CAS No. 6179-30-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functionalizable bromomethyl group make it an attractive candidate for further research and development. As advancements in synthetic methods and material science continue to evolve, we can expect even more innovative uses for this compound in the near future.
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